molecular formula C20H22N4O4S2 B2918818 4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide CAS No. 689767-47-3

4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2918818
CAS RN: 689767-47-3
M. Wt: 446.54
InChI Key: NFBNCEKKCQUGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocycle that features both amine and ether functional groups . The compound also seems to contain a quinazolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and exhibits a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholine and quinazolinone rings. These rings would likely be connected by an ethyl linker .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The morpholine ring could potentially undergo reactions at the nitrogen atom, while the quinazolinone could potentially undergo reactions at the carbonyl group .

Scientific Research Applications

Synthetic Methodologies and Characterization

This compound, along with related derivatives, has been synthesized through various chemical reactions that involve steps such as amidation, acetylation, and nucleophilic substitution reactions. The structural characterization of these compounds has been extensively performed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data, confirming their expected structures and providing a foundation for further pharmacological exploration (Hayun et al., 2012).

Biological Activities and Pharmacological Potential

Several studies have explored the biological activities of sulfonamide derivatives, highlighting their potential as carbonic anhydrase inhibitors, antiviral agents, anticancer compounds, and inhibitors of various other enzymes. For example, certain sulfonamide derivatives have shown nanomolar half maximal inhibitory concentration (IC50) values against carbonic anhydrase isoenzymes, suggesting their potential in treating conditions associated with these enzymes (C. Supuran et al., 2013). Additionally, compounds with similar structural features have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, indicating the broad pharmacological applications of these molecules (M. Rahman et al., 2014).

Anticancer and Antiviral Activities

The anticancer and antiviral properties of derivatives have been a significant area of research. Certain derivatives have demonstrated potent antiproliferative activities against human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, suggesting their potential as anticancer agents. The structure-activity relationships (SAR) of these compounds have been preliminarily discussed, providing insights into their mechanism of action and potential for development as therapeutic agents (Teng Shao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain a morpholine ring or a quinazolinone group have diverse mechanisms of action .

properties

IUPAC Name

4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S2/c21-30(26,27)16-4-1-14(2-5-16)7-8-24-19(25)17-13-15(23-9-11-28-12-10-23)3-6-18(17)22-20(24)29/h1-2,4-5,15,17-18H,3,6-13H2,(H,22,29)(H2,21,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRGTMHSWKYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.